1,5-Hexadien-3-ol

描述

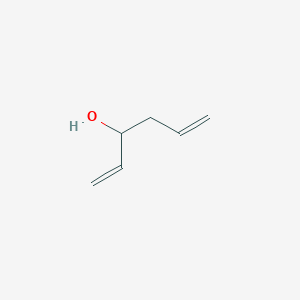

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexa-1,5-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYLTIUVWARXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022135 | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-41-4 | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 924-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,5-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-HEXADIEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38864PH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Hexadien-3-ol: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 1,5-hexadien-3-ol. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a key transformation are provided, along with visualizations of synthetic pathways to illustrate its utility as a versatile building block in organic chemistry.

Chemical Structure and Identifiers

This compound is an unsaturated secondary alcohol containing two terminal double bonds. This structure makes it a valuable precursor for a variety of chemical transformations, including cyclization and enantioselective reactions.

| Identifier | Value | Source |

| IUPAC Name | hexa-1,5-dien-3-ol | [1] |

| CAS Number | 924-41-4 | [1][2] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Linear Formula | H₂C=CHCH₂CH(OH)CH=CH₂ | [3] |

| SMILES | C=CCC(C=C)O | [1] |

| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2 | [1][2] |

| InChIKey | SZYLTIUVWARXOO-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

This compound is a flammable, colorless to slightly yellow liquid.[4][5] It is sparingly soluble in water.[5][6]

| Property | Value | Unit | Source |

| Molecular Weight | 98.14 | g/mol | [1][3] |

| Boiling Point | 133-134 | °C (at 760 mmHg) | [6][7][8] |

| 62-65 | °C (at 50 mmHg) | [9] | |

| 40-41 | °C (at 15 Torr) | [10] | |

| Melting Point | 30.5 (estimate) | °C | [6] |

| Density | 0.878 | g/mL (at 25 °C) | [3][6] |

| Refractive Index (n²⁰/D) | 1.448 | [3][6] | |

| Flash Point | 29 | °C (closed cup) | [3] |

| 85 | °F | [6][7] | |

| logP (Octanol/Water) | 1.109 | [11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST Chemistry WebBook.[2] Key characteristic absorption peaks include:

-

~3400-3650 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group.

-

~3080 cm⁻¹: =C-H stretching for the vinyl groups.

-

~1645 cm⁻¹: C=C stretching of the alkene groups.

-

~995 and 915 cm⁻¹: C-H bending (out-of-plane) for the terminal vinyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) that is small or non-existent, which is typical for alcohols. Key features of the mass spectrum include:

-

Molecular Ion (M⁺): m/z = 98 (low intensity).

-

Major Fragments: The fragmentation pattern is dominated by α-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and loss of water.[12] Common fragments can be observed at m/z values such as 57 (loss of C₃H₅) and 41 (allyl cation, C₃H₅⁺). The base peak is often observed at m/z = 57.[7]

Safety and Handling

This compound is a flammable liquid and vapor (GHS Hazard H226).[1][4][13]

| Safety Information | Details | Source |

| GHS Pictogram | GHS02 (Flame) | [1][3] |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H226: Flammable liquid and vapor | [1][4][13] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [1][13] |

| Storage Class | 3 (Flammable liquids) | [3] |

| Storage Temperature | Refrigerator (+4°C) | [6] |

Handling Precautions: Handle in a well-ventilated area.[4] Wear protective gloves, clothing, and eye/face protection.[13] Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed. Use non-sparking tools and take precautionary measures against static discharge.[4][13]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Organic Syntheses.[9] This procedure details a Grignard reaction between allylmagnesium bromide and acrolein.

Materials:

-

Magnesium turnings (6.28 g atoms, 153.0 g)

-

Anhydrous ether (360 mL + 2.6 L)

-

Iodine (a few crystals)

-

Allyl bromide (2.90 moles, 351.0 g)

-

Acrolein (1.86 moles, 104.0 g)

-

Ice

-

Concentrated Sulfuric Acid (120 mL)

-

Anhydrous magnesium sulfate (8-10 g)

Procedure:

-

A 5-L three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and an ice-water condenser.

-

The flask is charged with magnesium turnings, 360 mL of anhydrous ether, and a few crystals of iodine.

-

A solution of allyl bromide in 2.6 L of ether is added dropwise. The addition rate is controlled to maintain a gentle reflux. This step typically takes about 3 hours.

-

After the addition is complete, the reaction mixture is refluxed on a steam bath for an additional hour to ensure the complete formation of the Grignard reagent.

-

The mixture is cooled, and acrolein is added over 2 hours, which causes gentle refluxing.

-

The reaction is stirred for an additional hour at room temperature.

-

The reaction mixture is then poured slowly into 2 L of ice water.

-

The resulting precipitate is dissolved by the slow addition of a solution of 120 mL of concentrated sulfuric acid in 400 mL of water.

-

The organic layer is separated, and the aqueous layer is extracted three times with 200-mL portions of ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the residue is distilled through a 6-in. column packed with glass helices.

-

The product, this compound, is collected at 62–65°C/50 mm Hg. The typical yield is 104–108 g (57–59% based on acrolein).[9]

Sharpless Asymmetric Epoxidation (Kinetic Resolution)

This compound is a prochiral molecule that serves as an excellent substrate for enantioselective reactions. One of its most important applications is its use in the Sharpless asymmetric epoxidation, which functions as a kinetic resolution to separate the enantiomers. This method is a key step in the total synthesis of natural products like (+)-obtusenyne.[9]

General Protocol Concept: The kinetic resolution relies on the principle that one enantiomer of the racemic alcohol reacts significantly faster than the other in the presence of a chiral catalyst, leading to the formation of an epoxy alcohol from the faster-reacting enantiomer, while the slower-reacting enantiomer remains largely unreacted.

Materials:

-

Racemic this compound

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

(+)-Diethyl tartrate [(+)-DET] or (+)-Diisopropyl tartrate [(+)-DIPT]

-

tert-Butyl hydroperoxide (TBHP)

-

Powdered 3Å or 4Å molecular sieves

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

Powdered molecular sieves are added to a flask containing anhydrous dichloromethane at -20 °C.

-

(+)-DET or (+)-DIPT is added, followed by titanium(IV) isopropoxide. The mixture is stirred for a short period.

-

A solution of racemic this compound in dichloromethane is added.

-

tert-Butyl hydroperoxide is added dropwise while maintaining the temperature at -20 °C.

-

The reaction is monitored (e.g., by TLC or GC) until approximately 50-60% conversion is achieved. This ensures high enantiomeric excess (e.e.) for both the recovered starting material and the product.

-

The reaction is quenched, typically with water or a saturated aqueous solution of ferrous sulfate.

-

The mixture is warmed to room temperature and filtered. The organic phase is separated, washed, dried, and concentrated.

-

The unreacted this compound and the formed epoxy alcohol are separated by column chromatography.

This process yields one enantiomer of this compound and the corresponding epoxy alcohol of the opposite configuration, both in high enantiomeric purity.

Synthetic Applications & Reaction Pathways

This compound is a starting reagent for the enantioselective synthesis of complex molecules.[3] Its diene structure is particularly amenable to ring-closing metathesis (RCM) reactions for the construction of cyclic ethers.

A notable example is the synthesis of (+)-obtusenyne, a metabolite from Laurencia obtusa.[9] The synthesis begins with the Sharpless kinetic resolution of this compound. The resulting chiral alcohol or epoxide is then elaborated through a series of steps, including protection, chain extension, and ultimately a ring-closing metathesis reaction to form the nine-membered oxocene core of the natural product.[9]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. uni-saarland.de [uni-saarland.de]

- 5. scribd.com [scribd.com]

- 6. Synthesis of (+)-obtusenyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H10O | CID 79122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. This compound [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

physical properties of hexa-1,5-dien-3-ol

An In-depth Technical Guide to the Physical Properties of Hexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 924-41-4). The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and formulation development. This document summarizes key quantitative data in a structured format and outlines detailed experimental protocols for the determination of these properties.

Core Physical Properties

Hexa-1,5-dien-3-ol is a clear, colorless to slightly yellow liquid.[1][2] Its fundamental physical characteristics are summarized in the table below, providing a baseline for its handling, storage, and application in various scientific contexts.

Data Presentation: Physical Properties of Hexa-1,5-dien-3-ol

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₆H₁₀O | - | - | [3][4] |

| Molecular Weight | 98.14 | g/mol | - | [4][5] |

| Boiling Point | 133-134 | °C | at 760 mmHg | [3][4][6] |

| 40-41 | °C | at 15 Torr | [7] | |

| Melting Point | 30.5 | °C | (estimate) | [1][3][6] |

| Density | 0.878 | g/mL | at 25 °C | [3][4] |

| 0.8581 | g/cm³ | at 23 °C | [7] | |

| Refractive Index | 1.448 | - | at 20 °C (n20/D) | [3][4] |

| Solubility | Sparingly Soluble | - | in water | [1][3][4] |

| Flash Point | 85 | °F | (29.44 °C) | [1][4][8] |

| Vapor Pressure | 3.19 | mmHg | at 25 °C | [1] |

| pKa | 14.29 ± 0.20 | - | (Predicted) | [1][6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical parameters of a liquid compound such as hexa-1,5-dien-3-ol.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Capillary Method (Thiele Tube) [9][10]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then immersed in a heat-transfer fluid (e.g., paraffin oil) within a Thiele tube.

-

Heating: The Thiele tube is gently heated, ensuring a uniform temperature distribution.

-

Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9][11]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer or by direct mass and volume measurements.[12][13]

Methodology: Pycnometer Method [12]

-

Initial Measurement: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Final Measurement: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the initial mass from the final mass. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Methodology: Direct Mass and Volume Measurement [14][15][16]

-

Mass Measurement: A known volume of the liquid is accurately dispensed into a tared graduated cylinder using a pipette. The mass of the liquid is then measured using an analytical balance.

-

Volume Measurement: The volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The density is calculated by dividing the measured mass by the measured volume.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used to identify a substance and assess its purity.

Methodology: Abbe Refractometer [17]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Methodology: Michelson Interferometer [18]

A more advanced method involves a modified Michelson interferometer. This technique measures the change in the optical path length as a transparent cell filled with the liquid is rotated. The refractive index can be determined with high precision from the angle of rotation.[18]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. 1,5-Hexadien-3-ol|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C6H10O | CID 79122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 924-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound, 924-41-4 [thegoodscentscompany.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mt.com [mt.com]

- 13. chm.uri.edu [chm.uri.edu]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. wjec.co.uk [wjec.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

1,5-Hexadien-3-ol molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-Hexadien-3-ol, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Quantitative Data

The fundamental properties of this compound are summarized in the table below, offering a clear and concise reference for laboratory use.

| Property | Value |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [2][3] |

| CAS Number | 924-41-4[1][2] |

| Density | 0.878 g/mL at 25 °C[2] |

| Boiling Point | 133-134 °C[4] |

| Refractive Index | n20/D 1.448[2] |

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound via a Grignard reaction, a common and effective method for its preparation.[5]

Materials:

-

Magnesium turnings (6.28 g atoms, 153.0 g)

-

Anhydrous ether (360 ml + 2.6 L)

-

Iodine (a few crystals)

-

Allyl bromide (2.90 moles, 351.0 g)

-

Acrolein (1.86 moles, 104.0 g)

-

Ice water (2 L)

-

Concentrated sulfuric acid (120 ml) in 400 ml of water

-

Anhydrous magnesium sulfate (8-10 g)

Procedure:

-

Grignard Reagent Preparation:

-

In a 5-liter three-necked flask equipped with a stirrer, dropping funnel, and an ice-water condenser, place the magnesium turnings, 360 ml of anhydrous ether, and a few crystals of iodine.

-

Prepare a solution of allyl bromide in 2.6 L of ether. Add a small portion to the flask to initiate the reaction.

-

Once the reaction begins, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. This addition should take approximately 3 hours.

-

After the addition is complete, reflux the mixture on a steam bath for an additional hour.

-

-

Reaction with Acrolein:

-

Add acrolein to the Grignard reagent over a period of 2 hours. The addition should be controlled to maintain a gentle reflux.

-

After the acrolein addition is complete, stir the reaction mixture at room temperature for an additional hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into 2 L of ice water.

-

Dissolve the resulting precipitate by the slow addition of a dilute sulfuric acid solution (120 ml of concentrated H₂SO₄ in 400 ml of water).

-

Separate the organic layer. Extract the aqueous layer with three 200-ml portions of ether.

-

Combine the organic layer and the ether extracts and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation.

-

Distill the residue through a 6-inch column packed with glass helices to yield this compound.

-

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

Spectroscopic Data of 1,5-Hexadien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-hexadien-3-ol, a key intermediate in various chemical syntheses. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.85 - 5.75 | m | - | 2H | H-2, H-5 |

| 5.25 - 5.05 | m | - | 4H | H-1, H-6 |

| 4.10 | q | 6.0 | 1H | H-3 |

| 2.30 | t | 6.0 | 2H | H-4 |

| 1.80 | s | - | 1H | OH |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | C-2 |

| 134.5 | C-5 |

| 118.0 | C-1 |

| 114.5 | C-6 |

| 72.5 | C-3 |

| 42.0 | C-4 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its alcohol and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2920 | Medium | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1420 | Medium | C-H bend (alkane) |

| 990, 920 | Strong | =C-H bend (alkene) |

| 1050 | Strong | C-O stretch (alcohol) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the spectrum using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

For the ¹³C NMR spectrum, use a higher concentration of the sample if possible and a greater number of scans due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

IUPAC name and synonyms for 1,5-Hexadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Hexadien-3-ol, a secondary alcohol with two terminal double bonds, serves as a versatile building block in organic synthesis. Its unique structure, featuring both allylic and alcoholic functionalities, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate database searching and material acquisition.

-

Molecular Formula: C₆H₁₀O

-

Molecular Weight: 98.14 g/mol [1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 0.878 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 133-134 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 29 °C (84.2 °F) - closed cup | --INVALID-LINK-- |

| Refractive Index | 1.448 at 20 °C | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water | --INVALID-LINK-- |

| Vapor Pressure | 3.19 mmHg at 25 °C | --INVALID-LINK-- |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the laboratory synthesis of this compound, adapted from established methods. This procedure involves the Grignard reaction between allylmagnesium bromide and acrolein.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Allyl bromide

-

Acrolein (freshly distilled)

-

Sulfuric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous diethyl ether.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acrolein:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the reaction mixture for an additional hour at room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing a mixture of ice and a dilute solution of sulfuric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Biological Significance and Signaling Pathways

Currently, there is limited information available in the scientific literature detailing specific metabolic or signaling pathways in which this compound is directly involved as a metabolite or a signaling molecule. While it has been identified as a volatile organic compound (VOC) in some plants, its precise biosynthetic origin and physiological role in these organisms have not been fully elucidated.

The primary significance of this compound in the context of drug development and life sciences lies in its utility as a synthetic intermediate. It is a starting material for the enantioselective synthesis of various complex natural products and their analogues. For instance, it has been used in the synthesis of (+)-rogioloxepane A and undergoes reactions such as Sharpless kinetic resolution and ring-closing metathesis to produce other molecules of chemical interest.

Due to the lack of established biological pathways for this compound, a diagrammatic representation of a signaling or metabolic pathway is not applicable at this time. Instead, a workflow diagram for its chemical synthesis is provided below.

Visualizations

Experimental Workflow for the Synthesis of this compound

References

Synthesis of 1,5-Hexadien-3-ol from Acrolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-hexadien-3-ol, a valuable synthetic intermediate, from the starting material acrolein. The primary focus of this document is the well-established Grignard reaction, with detailed experimental protocols and quantitative data. Alternative methods such as the Barbier reaction and modern catalytic approaches are also discussed to provide a broader context for synthetic strategy.

Introduction

This compound is a key building block in organic synthesis, notably utilized in the preparation of complex molecules and natural products. Its structure, featuring both a secondary alcohol and two terminal double bonds, allows for a variety of subsequent chemical transformations. The most common and direct route to this compound involves the nucleophilic addition of an allyl organometallic reagent to acrolein.

Primary Synthetic Route: The Grignard Reaction

The reaction of allylmagnesium bromide with acrolein stands as a robust and frequently cited method for the preparation of this compound.[1] This reaction proceeds via the nucleophilic attack of the allyl Grignard reagent on the carbonyl carbon of acrolein, followed by an aqueous workup to yield the desired alcohol.

Reaction Scheme

The overall chemical transformation is depicted below:

Scheme 1: Grignard Synthesis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Grignard synthesis of this compound as described in the literature.[1]

| Parameter | Value |

| Reactants | |

| Magnesium turnings | 153.0 g (6.28 g atoms) |

| Allyl bromide | 351.0 g (2.90 moles) |

| Acrolein | 104.0 g (1.86 moles) |

| Solvent | |

| Anhydrous ether | ~3 L |

| Product | |

| Yield | 104–108 g (57–59% based on acrolein) |

| Boiling Point | 62–65 °C at 50 mmHg |

| Refractive Index (n D²⁵) | 1.4440 |

Detailed Experimental Protocol

The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

Iodine (a few crystals)

-

Allyl bromide

-

Acrolein

-

Concentrated sulfuric acid

-

Ice

-

Anhydrous magnesium sulfate

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice-water condenser

-

Steam bath

-

Separatory funnel

-

Distillation apparatus with a 6-in. column packed with glass helices

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and ice-water condenser, place 153.0 g of magnesium turnings, 360 ml of anhydrous ether, and a few crystals of iodine.

-

Prepare a solution of 351.0 g of allyl bromide in 2.6 L of ether.

-

Add a small portion of the allyl bromide solution to the flask to initiate the reaction.

-

Once the reaction begins, add the remaining allyl bromide solution at a rate that maintains a gentle reflux of the ether (approximately 3 hours).

-

After the addition is complete, reflux the reaction mixture on a steam bath for an additional hour.

-

-

Reaction with Acrolein:

-

Add 104.0 g of acrolein to the Grignard reagent over 2 hours, maintaining a gentle reflux.

-

After the addition, stir the mixture for an additional hour at room temperature.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into 2 L of ice water.

-

To dissolve the resulting precipitate, slowly add a solution of 120 ml of concentrated sulfuric acid in 400 ml of water.

-

Separate the organic layer and extract the aqueous layer with three 200-ml portions of ether.

-

Combine the organic layer and the ether extracts and dry over 8–10 g of anhydrous magnesium sulfate.

-

Remove the ether by distillation.

-

Distill the residue through a 6-in. packed column to yield 104–108 g of this compound.[1]

-

Alternative Synthetic Methodologies

While the Grignard reaction is a staple, other methods offer different advantages, such as milder reaction conditions or opportunities for stereocontrol.

The Barbier Reaction

The Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[2][3] This approach can be advantageous when the pre-formed organometallic reagent is unstable.[2] For the synthesis of this compound, this would involve reacting allyl halide, a metal (such as magnesium, zinc, or indium), and acrolein in a single step.[2][4]

Catalytic Enantioselective Approaches

Modern organic synthesis has seen the development of catalytic, enantioselective methods for the synthesis of chiral alcohols. In the context of this compound synthesis, this has been achieved using acrolein proelectrophiles, such as allyl alcohol or O-acetyl 1,3-propanediol, in iridium-catalyzed reactions.[5][6] These advanced methods allow for the production of enantioenriched 3-hydroxy-1,5-hexadienes, which are valuable chiral building blocks.[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the Grignard-based synthesis of this compound.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Reaction Mechanism

This diagram outlines the key steps in the Grignard reaction mechanism for the formation of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. researchtrends.net [researchtrends.net]

- 4. researchgate.net [researchgate.net]

- 5. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 1,5-Hexadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 1,5-hexadien-3-ol, a versatile building block in organic synthesis. The document details the core reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data in a structured format.

Core Synthesis: Grignard Reaction

The most prevalent and well-documented method for the formation of this compound is the Grignard reaction. This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of an allylmagnesium halide to the carbonyl carbon of acrolein. Specifically, the reaction between allylmagnesium bromide and acrolein proceeds via a 1,2-addition mechanism to yield the desired secondary alcohol.

Reaction Mechanism

The formation of this compound via the Grignard reaction can be dissected into two principal stages:

-

Formation of the Grignard Reagent: Allyl bromide is reacted with magnesium turnings in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, forming allylmagnesium bromide. A few crystals of iodine are often used to activate the magnesium surface and initiate the reaction.

-

Nucleophilic Addition to Acrolein: The highly nucleophilic allylmagnesium bromide is then added to acrolein. Acrolein, being an α,β-unsaturated aldehyde, presents two electrophilic sites: the carbonyl carbon and the β-carbon. In the case of Grignard reagents, the reaction overwhelmingly favors a 1,2-addition, where the allyl group attacks the electrophilic carbonyl carbon. This addition results in the formation of a magnesium alkoxide intermediate.

-

Workup: The reaction is quenched with a weak acid, typically an aqueous solution of sulfuric acid or ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

The signaling pathway for this reaction is illustrated below:

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, as well as the reaction conditions and yield, based on established protocols.[1]

Table 1: Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |

| Allyl Bromide | C₃H₅Br | 120.99 | 70-71 | 1.398 | 1.465 |

| Acrolein | C₃H₄O | 56.06 | 52.7 | 0.8427 | 1.4017 |

| This compound | C₆H₁₀O | 98.14 | 62-65 / 50 mmHg | 0.878 | 1.4440 @ 25°C |

Table 2: Reaction Parameters

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 153.0 g (6.28 g-atom) |

| Allyl Bromide | 351.0 g (2.90 mol) |

| Acrolein | 104.0 g (1.86 mol) |

| Solvent | |

| Anhydrous Ether | ~2.96 L |

| Reaction Conditions | |

| Temperature | Gentle reflux of ether |

| Duration | ~6 hours |

| Product Yield | |

| This compound | 104-108 g (57-59% based on acrolein) |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from the peer-reviewed procedure in Organic Syntheses.[1]

Materials and Equipment

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice-water condenser

-

Heating mantle

-

Magnesium turnings

-

Allyl bromide

-

Acrolein

-

Anhydrous diethyl ether

-

Iodine

-

Concentrated sulfuric acid

-

Anhydrous magnesium sulfate

-

Distillation apparatus with a 6-in. column packed with glass helices

Procedure

The experimental workflow is outlined in the diagram below:

Step-by-Step Instructions:

-

Apparatus Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an ice-water condenser, place 153.0 g (6.28 g-atoms) of magnesium turnings, 360 mL of anhydrous ether, and a few crystals of iodine.

-

Grignard Reagent Formation: Prepare a solution of 351.0 g (2.90 moles) of allyl bromide in 2.6 L of anhydrous ether. Add a small portion of this solution to the flask to initiate the reaction. Once the reaction begins, add the remaining solution at a rate that maintains a gentle reflux of the ether. This addition typically takes about 3 hours. After the addition is complete, reflux the mixture on a steam bath for an additional hour.

-

Reaction with Acrolein: Add 104.0 g (1.86 moles) of acrolein to the Grignard reagent over a period of 2 hours. The addition should be controlled to maintain a gentle reflux.

-

Stirring: After the acrolein addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Workup and Extraction: Slowly pour the reaction mixture into 2 L of ice water. To dissolve the resulting precipitate, slowly add a solution of 120 mL of concentrated sulfuric acid in 400 mL of water. Separate the organic layer, and extract the aqueous layer three times with 200-mL portions of ether.

-

Drying and Solvent Removal: Combine the organic layer and the ether extracts and dry them over 8–10 g of anhydrous magnesium sulfate. Remove the ether using a rotary evaporator.

-

Purification: Distill the residue through a 6-in. column packed with glass helices under reduced pressure. Collect the fraction boiling at 62–65°C at 50 mmHg to obtain 104–108 g of this compound.

Alternative Synthetic Routes

While the Grignard reaction is the most established and widely reported method for synthesizing this compound, other organometallic reagents can, in principle, be used for the 1,2-addition to acrolein. For instance, organolithium reagents are known to react with α,β-unsaturated aldehydes to yield the corresponding 1,2-addition products. However, detailed, optimized procedures for the synthesis of this compound using such alternative reagents are not as readily available in the chemical literature, underscoring the prevalence and reliability of the Grignard protocol.

Conclusion

The formation of this compound is most efficiently and commonly achieved through the Grignard reaction of allylmagnesium bromide with acrolein. This method provides a reliable and scalable route to a valuable synthetic intermediate. The detailed mechanism and experimental protocol provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Core Reactions of 1,5-Hexadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexadien-3-ol is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, possessing both a secondary allylic alcohol and two terminal double bonds, allows for a rich and varied chemistry. This guide provides a detailed exploration of the core reactions involving this compound, including its synthesis, oxidation, reduction, esterification, etherification, and its signature rearrangement, the Oxy-Cope rearrangement. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to aid researchers in the effective utilization of this important building block.

Introduction

This compound, also known as allyl vinyl carbinol, is a colorless liquid with the chemical formula C₆H₁₀O.[1] Its utility in the synthesis of fragrances, flavors, and pharmaceuticals stems from the reactivity of its alcohol and alkene functional groups.[1][2] These functionalities allow for a range of chemical transformations, making it a key precursor for the construction of more complex molecular architectures, including cyclic compounds.[2] This guide will delve into the primary reactions of this compound, providing both theoretical understanding and practical application details.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Grignard reaction between allylmagnesium bromide and acrolein. This method provides a reliable route to the target molecule in good yields.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Allyl bromide, Magnesium, Acrolein | [3] |

| Solvent | Anhydrous ether | [3] |

| Reaction Time | ~6 hours | [3] |

| Workup | Aqueous sulfuric acid | [3] |

| Yield | 57-59% (based on acrolein) | [3] |

| Boiling Point | 62-65 °C / 50 mm | [3] |

| Refractive Index (n_D^25) | 1.4440 | [3] |

Experimental Protocol: Synthesis of this compound[3]

-

Grignard Reagent Preparation: In a 5-L three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, place 153.0 g (6.28 g atoms) of magnesium turnings, 360 mL of anhydrous ether, and a few iodine crystals. A solution of 351.0 g (2.90 moles) of allyl bromide in 2.6 L of ether is added dropwise at a rate that maintains gentle reflux. The addition takes approximately 3 hours. The mixture is then refluxed for an additional hour.

-

Reaction with Acrolein: To the prepared Grignard reagent, 104.0 g (1.86 moles) of acrolein is added over 2 hours, which will cause gentle refluxing. The reaction mixture is stirred for an additional hour at room temperature.

-

Workup and Purification: The reaction mixture is poured slowly into 2 L of ice water. The resulting precipitate is dissolved by the slow addition of a solution of 120 mL of concentrated sulfuric acid in 400 mL of water. The organic layer is separated, and the aqueous layer is extracted three times with 200-mL portions of ether. The combined organic extracts are dried over anhydrous magnesium sulfate. After ether removal, the residue is distilled through a 6-in. column packed with glass helices to yield 104–108 g of this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Key Reactions of this compound

Oxidation

The secondary allylic alcohol functionality of this compound can be oxidized to the corresponding ketone, 1,5-hexadien-3-one. The Swern oxidation is a common and mild method for this transformation, avoiding the use of heavy metals and preventing over-oxidation.[4][5]

Quantitative Data: Swern Oxidation of a Secondary Alcohol (General)

| Parameter | Value | Reference |

| Reagents | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (NEt₃) | [6] |

| Solvent | Dichloromethane (CH₂Cl₂) | [6] |

| Temperature | -78 °C to room temperature | [6] |

| Key Intermediate | Alkoxysulfonium ylide | [4] |

| Product | Ketone | [4][5] |

Experimental Protocol: Swern Oxidation (General Procedure for a Secondary Alcohol)[6]

-

To a solution of oxalyl chloride (1.2-1.5 equivalents) in dichloromethane at -78 °C under an inert atmosphere, a solution of DMSO (2.0-2.5 equivalents) in dichloromethane is added dropwise.

-

After stirring for 15 minutes, a solution of the secondary alcohol (1.0 equivalent), such as this compound, in dichloromethane is added slowly.

-

The reaction is stirred for 30-60 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude ketone, which can be purified by chromatography.

Caption: Swern Oxidation of this compound.

Reduction

The reduction of this compound can be complex due to the presence of two double bonds and an alcohol. Catalytic hydrogenation is a common method for the reduction of alkenes.[7] Depending on the catalyst and reaction conditions, either one or both double bonds can be reduced. Selective reduction of the carbonyl group in the corresponding ketone (1,5-hexadien-3-one) can also be achieved.

Quantitative Data: Catalytic Hydrogenation of Alkenes (General)

| Parameter | Value | Reference |

| Reagent | Hydrogen gas (H₂) | [8] |

| Catalyst | Palladium on carbon (Pd/C), Platinum (Pt), Nickel (Ni) | [7] |

| Solvent | Ethanol, Ethyl acetate, etc. | [8] |

| Pressure | Atmospheric or elevated | [8] |

| Product | Alkane (or partially saturated alcohol) | [7] |

Experimental Protocol: Catalytic Hydrogenation of this compound (General Procedure)

-

A solution of this compound in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

-

A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C) is added to the solution.

-

The vessel is flushed with hydrogen gas and then maintained under a hydrogen atmosphere (typically with a balloon or at a set pressure).

-

The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases or the desired level of reduction is achieved (monitored by TLC or GC).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the reduced product.

Caption: Potential Reduction Pathways for this compound.

Esterification

The hydroxyl group of this compound can be readily esterified by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. This reaction is typically fast and high-yielding.[9]

Quantitative Data: Esterification with Acyl Chloride (General)

| Parameter | Value | Reference |

| Reagents | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | [10] |

| Solvent | Dichloromethane, Ether, or neat | [10] |

| Temperature | 0 °C to room temperature | [10] |

| Product | Ester | [9][10] |

Experimental Protocol: Esterification of this compound with Acetyl Chloride (General Procedure)

-

To a solution of this compound (1.0 equivalent) and a base such as pyridine (1.1 equivalents) in a suitable solvent like dichloromethane at 0 °C, acetyl chloride (1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water or a dilute acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to afford the ester product.

Etherification

The Williamson ether synthesis can be employed to convert the hydroxyl group of this compound into an ether. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Quantitative Data: Williamson Ether Synthesis (General)

| Parameter | Value | Reference |

| Reagents | Strong base (e.g., NaH, KH), Alkyl halide (e.g., CH₃I) | [11] |

| Solvent | Aprotic polar solvent (e.g., THF, DMF) | [11] |

| Temperature | 0 °C to reflux | [11] |

| Product | Ether | [11] |

Experimental Protocol: Etherification of this compound (General Procedure)

-

To a suspension of a strong base like sodium hydride (1.1 equivalents) in an anhydrous aprotic solvent such as THF at 0 °C, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise.

-

The mixture is stirred until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

An alkyl halide (e.g., methyl iodide, 1.1 equivalents) is then added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the ether.

Oxy-Cope Rearrangement

The Oxy-Cope rearrangement is a powerful[12][12]-sigmatropic rearrangement of 1,5-dien-3-ols to form γ,δ-unsaturated carbonyl compounds.[1] The reaction is driven by the tautomerization of the initially formed enol to a stable carbonyl group.[1] The anionic version of this rearrangement, facilitated by a strong base, proceeds at significantly accelerated rates, often at or below room temperature.[1]

Quantitative Data: Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol

| Parameter | Value | Reference |

| Reagents | Potassium hydride (KH), 18-Crown-6 | [13] |

| Solvent | Tetrahydrofuran (THF) | [13] |

| Temperature | 0 °C | [13] |

| Reaction Time | 2 hours | [13] |

| Product | γ,δ-Unsaturated carbonyl compound | [1][13] |

Experimental Protocol: Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol[13]

-

To a solution of the 1,5-dien-3-ol (1.0 equivalent) in THF, 18-crown-6 (1.2 equivalents) is added.

-

The flask is cooled in an ice bath, and potassium hydride (1.2 equivalents) is added in one portion.

-

The reaction mixture is stirred for 2 hours at 0 °C.

-

The reaction is then slowly quenched with methanol at -78 °C.

-

The solution is concentrated under vacuum, and the residue is purified by flash column chromatography to afford the unsaturated carbonyl compound.

Caption: Anionic Oxy-Cope Rearrangement of this compound.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations, from standard functional group manipulations such as oxidation, reduction, esterification, and etherification, to powerful carbon-carbon bond-forming reactions like the Oxy-Cope rearrangement. This guide has provided a comprehensive overview of these key reactions, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams. It is hoped that this resource will empower researchers in the fields of chemistry and drug development to fully exploit the synthetic potential of this remarkable molecule.

References

- 1. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 12. This compound | C6H10O | CID 79122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Stability and Reactivity of 1,5-Hexadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexadien-3-ol is a versatile unsaturated alcohol that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a secondary alcohol and two terminal double bonds, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its handling, storage, and key reactions. Detailed experimental protocols for its synthesis and major transformations are provided, alongside quantitative data and visual diagrams to facilitate understanding and application in research and development settings, including drug discovery.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic odor.[1] It is sparingly soluble in water but soluble in organic solvents.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [3][4] |

| Molecular Weight | 98.14 g/mol | [3][4] |

| CAS Number | 924-41-4 | [3][4] |

| Boiling Point | 133.5 °C at 760 mmHg | [2] |

| Density | 0.878 g/mL at 25 °C | [2] |

| Refractive Index | 1.4480 at 20 °C | [2] |

| Flash Point | 29.44 °C (85.00 °F) | [2] |

Stability and Handling

Thermal Stability

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. Reactions with these substances can be vigorous and should be avoided.

Storage

For long-term storage, it is advisable to keep this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Reactivity

The reactivity of this compound is dominated by the interplay of its secondary alcohol and two terminal alkene functionalities.

Oxy-Cope Rearrangement

One of the most significant reactions of this compound is the oxy-Cope rearrangement, a[6][6]-sigmatropic rearrangement that converts it into an unsaturated aldehyde or ketone. The reaction is driven by the formation of a stable carbonyl group from the initial enol product.[7] The anionic version of this rearrangement, facilitated by a strong base, proceeds at significantly accelerated rates, often at room temperature.[8][9]

The general mechanism for the anionic oxy-Cope rearrangement is as follows:

Caption: Anionic oxy-Cope rearrangement of this compound.

Oxidation

The secondary alcohol group of this compound can be oxidized to a ketone, 1,5-hexadien-3-one. Milder oxidizing agents like pyridinium chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation or reaction with the double bonds.[10][11]

Caption: Oxidation of the secondary alcohol to a ketone.

The double bonds can be cleaved by strong oxidizing agents like hot, acidic potassium permanganate, leading to the formation of carboxylic acids.[12][13][14]

Reduction

The double bonds of this compound can be reduced to the corresponding saturated alcohol, 3-hexanol, through catalytic hydrogenation. The secondary alcohol is generally not affected by typical catalytic hydrogenation conditions. For the reduction of the carbonyl group in 1,5-hexadien-3-one (the oxidation product), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to yield this compound.[15][16]

Caption: Reduction of the ketone back to the secondary alcohol.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[17]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Allyl bromide

-

Acrolein

-

Concentrated sulfuric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and a condenser, place magnesium turnings (153.0 g, 6.28 g-atom) and anhydrous ether (360 mL).

-

Add a few crystals of iodine to initiate the reaction.

-

A solution of allyl bromide (351.0 g, 2.90 moles) in 2.6 L of ether is added dropwise at a rate that maintains a gentle reflux. This addition typically takes about 3 hours.

-

After the addition is complete, the mixture is refluxed for an additional hour.

-

Acrolein (104.0 g, 1.86 moles) is then added over 2 hours, which should also cause a gentle reflux.

-

After an additional hour at room temperature, the reaction mixture is slowly poured into 2 L of ice water.

-

The resulting precipitate is dissolved by the slow addition of a solution of 120 mL of concentrated sulfuric acid in 400 mL of water.

-

The organic layer is separated, and the aqueous layer is extracted three times with 200-mL portions of ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

After removing the ether by distillation, the residue is distilled under reduced pressure to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Anionic Oxy-Cope Rearrangement of this compound

This is a general procedure that can be adapted for this compound.[18]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Potassium hydride (KH)

-

18-Crown-6 (optional, but can accelerate the reaction)

-

Methanol

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF, add 18-crown-6 (1.2 equiv).

-

Cool the mixture in an ice bath.

-

Carefully add potassium hydride (1.2 equiv) in one portion.

-

Stir the reaction mixture at the same temperature for 2 hours.

-

Quench the reaction by slowly adding methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting unsaturated aldehyde by flash column chromatography.

Oxidation of this compound with Pyridinium Chlorochromate (PCC)

This is a general procedure for the oxidation of secondary alcohols.[10]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite

Procedure:

-

To a solution of this compound (1 eq.) in anhydrous CH₂Cl₂ is added PCC (1.2 eq.) and Celite at 0 °C.

-

The mixture is stirred at room temperature for 2 to 4 hours, monitoring the reaction by TLC.

-

The reaction mixture is filtered through a pad of Celite, and the Celite is washed with CH₂Cl₂.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,5-hexadien-3-one.

Reduction of 1,5-Hexadien-3-one with Sodium Borohydride (NaBH₄)

This is a general procedure for the reduction of ketones.[16]

Materials:

-

1,5-Hexadien-3-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

Procedure:

-

Dissolve 1,5-hexadien-3-one in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.

Applications in Drug Development and Synthesis

While this compound itself has not been reported to have significant direct biological activity or be involved in specific signaling pathways, its utility as a synthetic intermediate is valuable in drug development. It serves as a starting material for the enantioselective synthesis of natural products with potential therapeutic properties, such as (+)-rogioloxepane A.[4] The diverse reactivity of its functional groups allows for the construction of complex molecular architectures found in many biologically active compounds.

Caption: General application of this compound in the synthesis of bioactive molecules.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its stability profile requires careful handling and storage, particularly due to its flammability. The key to its synthetic utility lies in the selective transformation of its secondary alcohol and terminal alkene functionalities. The oxy-Cope rearrangement, in particular, provides a powerful tool for carbon-carbon bond formation and the introduction of a carbonyl group. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and scientists in the effective application of this compound in their synthetic endeavors, including the development of novel therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound, 924-41-4 [thegoodscentscompany.com]

- 3. This compound | C6H10O | CID 79122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 924-41-4 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 7. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 8. Cope Rearrangement [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Strategic Utility of 1,5-Hexadien-3-ol in Contemporary Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,5-Hexadien-3-ol, a structurally simple yet highly versatile unsaturated alcohol, has emerged as a valuable chiral building block in modern organic synthesis. Its unique arrangement of functional groups—a secondary alcohol flanked by two terminal double bonds—provides a rich platform for a variety of powerful chemical transformations. This technical guide explores the core research applications of this compound, with a particular focus on its role in the synthesis of complex natural products and its potential for broader applications in medicinal chemistry and drug discovery.

Core Chemical Properties and Reactivity

This compound is a colorless liquid with the chemical formula C₆H₁₀O. Its strategic importance stems from the reactivity of its three key functional components: the hydroxyl group and the two terminal alkenes. This trifunctional nature allows for a range of selective chemical modifications, making it a powerful starting material for complex molecule synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 924-41-4 | [1] |

| Density | 0.878 g/mL at 25 °C | [2] |

| Boiling Point | 133-134 °C | [3] |

| Refractive Index | n20/D 1.448 | [2] |

| Flash Point | 29 °C | [4] |

The primary reactions that underscore the utility of this compound in synthetic chemistry are:

-

Oxy-Cope and Anionic Oxy-Cope Rearrangements: The presence of a hydroxyl group at the C3 position of the 1,5-diene framework makes it a perfect substrate for the Oxy-Cope rearrangement, a[5][5]-sigmatropic rearrangement that forms an enol, which then tautomerizes to a stable carbonyl compound.[6][7] This reaction's thermodynamic driving force makes it largely irreversible. The anionic version of this rearrangement, initiated by a base, proceeds at dramatically accelerated rates (10¹⁰ to 10¹⁷ times faster) and can be conducted at room temperature.[6]

-

Asymmetric Transformations: The secondary alcohol allows for enantioselective reactions, most notably the Sharpless kinetic resolution, to produce enantiomerically pure epoxides. These chiral epoxides are invaluable intermediates in the synthesis of stereochemically complex molecules.

-

Olefin Metathesis: The two terminal double bonds are ideal handles for ring-closing metathesis (RCM), a powerful reaction for the construction of cyclic structures, including medium-sized rings that are often challenging to synthesize via other methods.[4]

Key Research Applications

The strategic combination of these reactions has positioned this compound as a key starting material in the total synthesis of several complex and biologically active natural products, particularly marine acetogenins.

Total Synthesis of Bioactive Marine Natural Products

This compound serves as the foundational starting material for the enantioselective total synthesis of (+)-rogioloxepane A and (+)-obtusenyne, two C15 acetogenins isolated from the red algae of the genus Laurencia.[5][8] These marine natural products are known for their complex structures, which include medium-sized ether rings, and their significant biological activities.

The general synthetic strategy, as pioneered by Crimmins and coworkers, leverages the key functionalities of this compound in a highly effective manner.

digraph "Synthetic_Strategy_from_1_5_Hexadien_3_ol" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

start [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sharpless [label="Sharpless Kinetic\nResolution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

epoxide [label="Enantiopure Epoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

derivatization [label="Functional Group\nManipulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

diene_precursor [label="Diene Precursor for RCM", fillcolor="#EA4335", fontcolor="#FFFFFF"];

rcm [label="Ring-Closing\nMetathesis (RCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cyclic_ether [label="Medium-Ring\nCyclic Ether", fillcolor="#EA4335", fontcolor="#FFFFFF"];

elaboration [label="Further\nElaboration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

natural_product [label="Bioactive Natural Product\n((+)-Obtusenyne, (+)-Rogioloxepane A)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sharpless;

sharpless -> epoxide;

epoxide -> derivatization;

derivatization -> diene_precursor;

diene_precursor -> rcm;

rcm -> cyclic_ether;

cyclic_ether -> elaboration;

elaboration -> natural_product;

}

Proposed mechanism of action for acetogenins in inducing apoptosis.

The ability to synthesize these natural products and their analogues from a common starting material like this compound opens up avenues for structure-activity relationship (SAR) studies. By modifying the substituents and ring size, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds to develop potent and selective drug candidates.

As a Scaffold for Kinase Inhibitors and Other Targeted Therapies

While the primary documented use of this compound is in natural product synthesis, its inherent reactivity makes it a candidate for the construction of scaffolds for other classes of therapeutic agents. The ability to form diverse cyclic and acyclic structures with precise stereochemical control is highly valuable in medicinal chemistry.

For instance, the diene functionalities can be used in Diels-Alder reactions to create complex polycyclic systems. The hydroxyl group can be functionalized to introduce pharmacophores or linking groups for covalent inhibitors. The versatility of the reactions it undergoes—[5][5]-sigmatropic rearrangements, metathesis, and asymmetric transformations—allows for the creation of diverse molecular libraries for screening against various therapeutic targets, including protein kinases, proteases, and other enzymes.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

Iodine (catalyst)

-